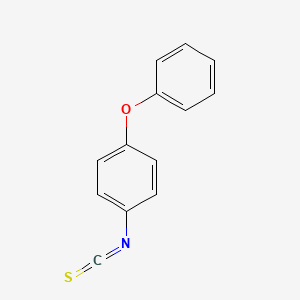

1-Isothiocyanato-4-phenoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c16-10-14-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKITXAAKDFPASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188781 | |

| Record name | Benzene, 1-isothiocyanato-4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3529-87-1 | |

| Record name | 1-Isothiocyanato-4-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isothiocyanato-4-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isothiocyanato-4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3529-87-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 1-Isothiocyanato-4-phenoxybenzene

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 1-Isothiocyanato-4-phenoxybenzene. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Core Physicochemical Properties

This compound, also known as 4-phenoxyphenyl isothiocyanate, is an organic compound with the chemical formula C13H9NOS[1][2]. It belongs to the isothiocyanate class, characterized by the -N=C=S functional group, which makes it a valuable intermediate in organic synthesis[3].

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3529-87-1 | [1][2] |

| Molecular Formula | C13H9NOS | [1][2][4] |

| Molecular Weight | 227.28 g/mol | [1][4] |

| Exact Mass | 227.040485 g/mol | [1][4] |

| InChIKey | ZKITXAAKDFPASL-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=S | [1] |

Table 2: Physical and Chemical Characteristics

| Property | Value | Conditions | Source |

| Appearance | White to off-white solid | Ambient | [2] |

| Melting Point | 42 °C | [2] | |

| Boiling Point | 143 °C | 0.2 Torr | [2] |

| Density | 1.11 ± 0.1 g/cm³ | Predicted | [2] |

Synthesis and Reactivity

The isothiocyanate group is a versatile electrophile, making this compound a useful building block. It readily reacts with nucleophiles, such as primary amines, to form thiourea derivatives, which are significant in the synthesis of various biologically active molecules[3].

While specific protocols for this compound are not detailed in the provided results, a general and widely used method for synthesizing aryl isothiocyanates from primary amines involves the use of carbon disulfide[5][6].

Protocol: Synthesis from 4-phenoxyaniline

-

Formation of Dithiocarbamate Salt: 4-phenoxyaniline (the corresponding primary amine) is dissolved in a suitable solvent (e.g., a biphasic system of water and ethyl acetate). An excess of carbon disulfide and a base (e.g., triethylamine or sodium bicarbonate) are added to the solution at room temperature[5][6]. The mixture is stirred to form the intermediate dithiocarbamate salt in situ.

-

Decomposition to Isothiocyanate: A decomposition agent is introduced to the reaction mixture. Common reagents for this step include tosyl chloride or di-tert-butyl dicarbonate (Boc2O) with a catalytic amount of DMAP[5][6].

-

Workup and Purification: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield the pure this compound.

The core reactivity of this compound is centered on the electrophilic carbon atom of the isothiocyanate group. This allows for nucleophilic addition reactions, which are fundamental to its application in medicinal chemistry for creating complex molecules[3].

Spectral Information

Characterization of this compound is typically performed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR data are available for this compound.[1][4] 13C NMR is particularly useful for identifying the characteristic signal of the isothiocyanate carbon.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the isothiocyanate functional group through its strong and characteristic asymmetric stretching vibration, typically observed in the 2000-2200 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound[7].

Biological Activity and Potential Applications

Isothiocyanates (ITCs) as a class are known for a wide range of biological activities, including anticancer and antimicrobial properties[8][9]. Natural ITCs like sulforaphane and phenethyl isothiocyanate (PEITC) have been extensively studied for their chemopreventive effects[8][10].

While specific biological studies on this compound are not detailed in the search results, its structural class suggests potential for similar activities. The mechanisms of action for related ITCs often involve the induction of apoptosis, modulation of cell cycle arrest, and interaction with key cellular signaling pathways[10][11].

Based on the known mechanisms of other isothiocyanates, a potential signaling pathway for the anticancer activity of this compound could involve the following steps:

-

Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) within cancer cells.

-

Modulation of Signaling Pathways: Inhibition of pro-survival pathways like PI3K/Akt and activation of pro-apoptotic pathways such as MAPKs (p38, JNK)[10].

-

Induction of Apoptosis: Triggering programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways[10].

-

Nrf2 Pathway Activation: Upregulation of antioxidant response element (ARE)-mediated genes, such as heme oxygenase-1 (HO-1), which can have protective effects in normal cells but complex roles in cancer cells[12].

References

- 1. This compound | C13H9NOS | CID 145694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-PHENOXYPHENYL ISOTHIOCYANATE | 3529-87-1 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. cbijournal.com [cbijournal.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of sulforaphane: inhibition of p38 mitogen-activated protein kinase isoforms contributing to the induction of antioxidant response element-mediated heme oxygenase-1 in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure and Spectral Analysis of 1-Isothiocyanato-4-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and spectral properties of 1-Isothiocyanato-4-phenoxybenzene, a molecule of interest in various chemical and pharmaceutical research fields. This document outlines the compound's fundamental characteristics, detailed spectral data, and the experimental protocols for its analysis.

Molecular Structure and Identifiers

This compound is an aromatic compound featuring a phenoxy group and an isothiocyanate functional group attached to a benzene ring. These reactive moieties make it a valuable building block in organic synthesis and medicinal chemistry.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₃H₉NOS[1] |

| Molecular Weight | 227.28 g/mol [1] |

| CAS Number | 3529-87-1[1] |

| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=S[1] |

Spectral Data Analysis

The following sections present a summary of the key spectral data for this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides insights into the functional groups and overall molecular structure. The characteristic vibrational modes are summarized below.

Table 2: FT-IR and FT-Raman Vibrational Frequencies

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| -N=C=S Asymmetric Stretch | ~2100-2040 (s) | ~2100-2040 (w) | Characteristic isothiocyanate stretch |

| Aromatic C-H Stretch | ~3100-3000 (m) | ~3100-3000 (s) | Stretching of C-H bonds on the benzene rings |

| Aromatic C=C Stretch | ~1600-1450 (m, multiple bands) | ~1600-1450 (s, multiple bands) | In-plane stretching of the benzene rings |

| C-O-C Asymmetric Stretch | ~1240 (s) | ~1240 (w) | Ether linkage stretch |

| Aromatic C-H Bending | ~900-675 (s, multiple bands) | ~900-675 (w) | Out-of-plane bending of C-H bonds |

s = strong, m = medium, w = weak. Note: The exact peak positions can vary based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and hydrogen framework of a molecule.

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.

Table 3: ¹H NMR Chemical Shifts (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' | 7.35 - 7.45 | d | 2H |

| H-3', H-5' | 7.10 - 7.20 | t | 2H |

| H-4' | 7.00 - 7.10 | t | 1H |

| H-2, H-6 | 7.15 - 7.25 | d | 2H |

| H-3, H-5 | 7.05 - 7.15 | d | 2H |

Predicted shifts are based on typical values for similar aromatic structures. d = doublet, t = triplet.

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. A known spectrum for this compound is available, though the specific chemical shifts are not publicly detailed.[1][2] The isothiocyanate carbon typically shows a broad signal.

Table 4: ¹³C NMR Chemical Shifts (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| -N=C=S | 130 - 140 |

| C-1' | 155 - 160 |

| C-2', C-6' | 129 - 131 |

| C-3', C-5' | 123 - 125 |

| C-4' | 118 - 120 |

| C-1 | 150 - 155 |

| C-2, C-6 | 118 - 120 |

| C-3, C-5 | 125 - 127 |

| C-4 | 130 - 135 |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems.

Table 5: UV-Vis Absorption Data (Predicted)

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol/Methanol | ~260 - 280 | - | π → π |

| Ethanol/Methanol | ~300 - 320 | - | n → π |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

A general and widely used method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with thiophosgene or a thiophosgene equivalent.

Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-phenoxyaniline in a suitable inert solvent such as dichloromethane.

-

Add a base, typically triethylamine, to the solution to act as a proton scavenger.

-

Cool the reaction mixture in an ice bath to control the exothermic reaction.

-

Thiophosgene Addition: Slowly add a solution of thiophosgene in the same solvent to the cooled mixture with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.

Spectroscopic Analysis Protocols

Workflow for Spectral Analysis:

Caption: Conceptual workflow for the spectral analysis of the compound.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Sample Preparation:

-

Place a small amount of the solid sample directly into a sample holder suitable for Raman spectroscopy (e.g., a glass capillary or an aluminum well).

-

-

Data Acquisition:

-

Acquire the FT-Raman spectrum using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.

-

Collect the spectrum over a suitable wavenumber range (e.g., 3500-100 cm⁻¹).

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Conclusion

This technical guide provides a foundational understanding of the structural and spectral characteristics of this compound. The presented data and protocols offer a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this versatile compound. Further experimental work is encouraged to refine the predicted spectral data and explore its reactivity and potential applications in drug development and materials science.

References

A Prospective Analysis of 1-Isothiocyanato-4-phenoxybenzene: Potential Applications in Biochemical Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a well-established class of bioactive compounds, primarily derived from cruciferous vegetables, with a diverse range of pharmacological activities. These compounds are characterized by the presence of a highly reactive isothiocyanate functional group (-N=C=S), which is central to their biological effects. This technical guide provides a prospective analysis of the potential biochemical applications of a specific, yet understudied, member of this family: 1-Isothiocyanato-4-phenoxybenzene. While direct experimental data for this compound is limited, its potential can be inferred from the extensive research on other isothiocyanates such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC). This document outlines the probable mechanisms of action, potential protein targets, and key signaling pathways that this compound may modulate. Furthermore, it furnishes detailed, adaptable experimental protocols for the validation of these predicted activities and presents quantitative data from representative ITCs to serve as a benchmark. The guide also includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the potential therapeutic applications of this compound in areas such as oncology, inflammation, and neuroprotection.

Introduction to Isothiocyanates and the Potential of this compound

Isothiocyanates (ITCs) are naturally occurring compounds that have garnered significant attention for their chemopreventive and therapeutic properties.[1][2] Their biological activity is primarily attributed to the electrophilic nature of the -N=C=S group, which readily reacts with nucleophilic cellular targets, most notably the thiol groups of cysteine residues in proteins.[3] This covalent modification can alter protein function, leading to the modulation of various signaling pathways critical for cellular homeostasis.

This compound (also known as 4-phenoxyphenyl isothiocyanate) is a synthetic isothiocyanate that shares the key functional moiety of this class. While specific biochemical data for this compound is not extensively available in peer-reviewed literature, its chemical structure suggests that it is likely to exhibit a similar spectrum of biological activities as other well-characterized ITCs. A brief description from a commercial supplier suggests it may have anthelmintic and antimicrobial properties, with metabolites including hydroxylamine and thiourea.[4] This guide will extrapolate from the known biochemical and pharmacological profiles of the isothiocyanate class to propose potential applications and a research roadmap for this compound.

Core Mechanism of Action: The Electrophilic Nature of the Isothiocyanate Moiety

The central mechanism underlying the bioactivity of ITCs is the electrophilic character of the central carbon atom in the isothiocyanate group. This carbon is susceptible to nucleophilic attack, primarily from the sulfhydryl groups of cysteine residues within cellular proteins. This interaction results in the formation of a dithiocarbamate adduct, a post-translational modification that can profoundly impact the protein's structure and function. The reactivity of the isothiocyanate allows it to interact with a wide array of protein targets, leading to a pleiotropic biological response.

Potential Biochemical Applications

Based on the established activities of the isothiocyanate class, this compound is predicted to have potential applications in the following areas:

Anticancer Activity

ITCs are most renowned for their potent anticancer effects, which are exerted through multiple mechanisms:[5][6]

-

Induction of Phase II Detoxification Enzymes: ITCs are potent inducers of phase II enzymes, such as glutathione S-transferases (GSTs) and quinone reductase (QR), via the activation of the Nrf2 signaling pathway.[7] These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative damage.

-

Cell Cycle Arrest and Apoptosis: ITCs can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis in cancer cells.[1] This is achieved by modulating the expression of cell cycle regulatory proteins and inducing both intrinsic (mitochondrial) and extrinsic apoptotic pathways.

-

Inhibition of Angiogenesis: Some ITCs have been shown to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.

Anti-inflammatory Activity

ITCs exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This includes the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of pro-inflammatory gene expression. By suppressing NF-κB activation, ITCs can reduce the production of inflammatory cytokines and mediators.

Neuroprotective Effects

Emerging evidence suggests that ITCs may have neuroprotective effects, primarily through their ability to combat oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. The activation of the Nrf2 pathway in neuronal cells can enhance their resilience to oxidative damage.

Predicted Protein Targets and Signaling Pathways

The pleiotropic effects of ITCs stem from their ability to interact with multiple protein targets. Based on studies of other ITCs, the following are high-priority potential targets and pathways for this compound.

The Keap1-Nrf2 Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary target of many ITCs. Keap1 acts as a negative regulator of Nrf2. ITCs can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

Apoptosis Signaling Pathways

ITCs can induce apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. This involves the activation of caspase cascades, leading to programmed cell death.

Other Potential Targets

-

Tubulin: Some ITCs have been shown to bind to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest.

-

Deubiquitinating Enzymes (DUBs): ITCs can inhibit DUBs, such as USP9x and UCH37, which can lead to the degradation of oncoproteins.

-

MAPK and PI3K/Akt Pathways: ITCs can modulate the activity of mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which are critical for cell survival and proliferation.[6]

Quantitative Data for Representative Isothiocyanates

While specific quantitative data for this compound is unavailable, the following table summarizes the half-maximal inhibitory concentration (IC50) values for two well-studied ITCs against various cancer cell lines. This data serves as a reference for the potential potency of this class of compounds.

| Isothiocyanate | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Phenethyl Isothiocyanate (PEITC) | MDA-MB-231 | Breast Cancer | 8 | 24 | |

| Phenethyl Isothiocyanate (PEITC) | MCF-7 | Breast Cancer | 5 | 72 | |

| Sulforaphane (SFN) | PC-3 | Prostate Cancer | 15 | 48 | |

| Sulforaphane (SFN) | LNCaP | Prostate Cancer | 20 | 48 | |

| Sulforaphane (SFN) | HeLa | Cervical Cancer | 10-20 | 48 |

Note: This table is for illustrative purposes and the data is not for this compound.

Prospective Experimental Protocols

To investigate the potential biochemical applications of this compound, the following experimental protocols can be adapted.

In Silico Target Prediction Workflow

A preliminary step in characterizing a novel compound is to predict its biological targets using computational methods.

Cell Viability/Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line (e.g., a cancer cell line).

Methodology (MTT Assay):

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nrf2 Activation Assay

Objective: To determine if this compound can activate the Nrf2 signaling pathway.

Methodology (ARE-Luciferase Reporter Assay):

-

Cell Transfection: Use a cell line stably or transiently transfected with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE).

-

Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of this compound for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells using a suitable luciferase lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle control.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Methodology (Annexin V-FITC/Propidium Iodide Staining):

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Conclusion and Future Directions

This compound, as a member of the isothiocyanate family, holds considerable potential for a range of biochemical applications, particularly in cancer research, inflammation, and neuroprotection. The presence of the reactive isothiocyanate moiety strongly suggests that it will share common mechanisms of action with well-studied ITCs, such as the modulation of the Keap1-Nrf2 and apoptosis signaling pathways.

This technical guide provides a foundational framework for initiating research into this promising compound. The proposed in silico and in vitro experimental protocols offer a clear path for elucidating its specific biological activities and mechanism of action. Future research should focus on validating the predicted targets, quantifying its potency in various disease models, and exploring its metabolic fate and pharmacokinetic profile. Such studies are essential to unlock the full therapeutic potential of this compound and to determine its viability as a lead compound for drug development.

References

- 1. Design, Synthesis, Biological Evaluation and Inhibition Mechanism of 3-/4-Alkoxy Phenylethylidenethiosemicarbazides as New, Potent and Safe Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. 3529-87-1|4-Phenoxyphenylisothiocyanate|BLD Pharm [bldpharm.com]

- 6. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

An In-depth Technical Guide on 1-Isothiocyanato-4-phenoxybenzene Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

An Introduction to the Therapeutic Potential of 1-Isothiocyanato-4-phenoxybenzene Derivatives

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They have garnered significant attention in the scientific community for their broad spectrum of biological activities, most notably their anticancer and anti-inflammatory properties. This technical guide focuses on a specific subclass of these compounds: this compound and its derivatives and analogs. The unique structural feature of this class, combining a reactive isothiocyanate group with a phenoxybenzene scaffold, presents a compelling area for drug discovery and development. These compounds are being investigated for their potential to modulate key cellular signaling pathways implicated in the pathogenesis of cancer and inflammatory diseases.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives typically involves a two-step process. The first step is the synthesis of the corresponding aniline precursor, 4-phenoxyaniline. This can be achieved through various methods, including the Ullmann condensation or by the reaction of 4-aminophenol with a suitable aryl halide.

The subsequent conversion of the aniline to the isothiocyanate is most commonly achieved by reaction with thiophosgene or a thiophosgene equivalent. Thiophosgene, while effective, is highly toxic, leading to the development of safer alternative reagents.

Biological Activities and Therapeutic Potential

The therapeutic potential of this compound derivatives stems from their ability to interact with and modulate the function of various cellular proteins, thereby influencing critical signaling pathways.

Anticancer Activity

Isothiocyanates, in general, have been shown to exert anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). The phenoxybenzene moiety in this specific class of ITCs can be modified to alter the compound's lipophilicity and steric properties, potentially influencing its cellular uptake, target engagement, and overall efficacy.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Isothiocyanates have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

Quantitative Data on Biological Activity

The following table summarizes the in vitro cytotoxic activity of a series of phenylalkyl isoselenocyanates, which are selenium analogs of isothiocyanates, against various human cancer cell lines. While not direct derivatives of this compound, this data provides valuable insight into the structure-activity relationships of related compounds, demonstrating how modifications to the molecular structure can impact anticancer potency.

| Compound | Cancer Cell Line | IC50 (µM) |

| Phenylmethyl isoselenocyanate | Melanoma (UACC 903) | 15.2 ± 1.5 |

| Glioblastoma (SF-295) | 12.5 ± 1.1 | |

| Fibrosarcoma (HT-1080) | 18.9 ± 2.1 | |

| Colon (HT-29) | >20 | |

| Prostate (PC-3) | 14.7 ± 1.3 | |

| Breast (MCF-7) | 16.3 ± 1.8 | |

| Phenylethyl isoselenocyanate | Melanoma (UACC 903) | 8.9 ± 0.9 |

| Glioblastoma (SF-295) | 7.2 ± 0.6 | |

| Fibrosarcoma (HT-1080) | 10.5 ± 1.2 | |

| Colon (HT-29) | 15.8 ± 1.7 | |

| Prostate (PC-3) | 9.1 ± 0.8 | |

| Breast (MCF-7) | 11.4 ± 1.3 | |

| Phenylbutyl isoselenocyanate | Melanoma (UACC 903) | 7.5 ± 0.8 |

| Glioblastoma (SF-295) | 6.1 ± 0.5 | |

| Fibrosarcoma (HT-1080) | 8.9 ± 1.0 | |

| Colon (HT-29) | 12.4 ± 1.4 | |

| Prostate (PC-3) | 7.8 ± 0.7 | |

| Breast (MCF-7) | 9.6 ± 1.1 | |

| Phenylhexyl isoselenocyanate | Melanoma (UACC 903) | 6.8 ± 0.7 |

| Glioblastoma (SF-295) | 5.5 ± 0.4 | |

| Fibrosarcoma (HT-1080) | 7.2 ± 0.8 | |

| Colon (HT-29) | 10.1 ± 1.2 | |

| Prostate (PC-3) | 6.5 ± 0.6 | |

| Breast (MCF-7) | 8.1 ± 0.9 |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with key signaling pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p50/p65 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates can inhibit this pathway at multiple levels, including the inhibition of IKK activity and the prevention of p65 nuclear translocation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Isothiocyanates have been shown to modulate these pathways, often leading to the activation of pro-apoptotic signals (JNK and p38) and the inhibition of pro-survival signals (ERK) in cancer cells.

The Biological Activity of Phenoxyphenyl Isothiocyanates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of phenoxyphenyl isothiocyanates is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-established activities of structurally related isothiocyanates (ITCs), offering a predictive framework for the potential therapeutic applications of the phenoxyphenyl subclass.

Introduction to Isothiocyanates

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables such as broccoli, cabbage, and watercress.[1][2] They are formed from the enzymatic hydrolysis of glucosinolates.[1][2] For decades, ITCs have been the subject of extensive research due to their potent chemopreventive and therapeutic properties, particularly in the context of cancer.[1][3][4] Their biological effects are diverse, ranging from the induction of antioxidant pathways to the initiation of programmed cell death in cancer cells.[5][6]

The general structure of an isothiocyanate is characterized by the -N=C=S functional group. The variable 'R' group dictates the specific properties and biological activity of each ITC. This guide will focus on the prospective activities of phenoxyphenyl isothiocyanates, a synthetic subclass of ITCs.

Synthesis of Phenoxyphenyl Isothiocyanates

Experimental Protocol: Synthesis of 4-Phenoxyphenyl Isothiocyanate

This protocol is a representative example based on established methods for synthesizing aryl isothiocyanates.

Materials:

-

4-Phenoxyaniline

-

Thiophosgene (or a suitable substitute like triphosgene with a sulfur source)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or another suitable base

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a fume hood, dissolve 4-phenoxyaniline (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath with stirring.

-

Addition of Base: Slowly add triethylamine (1.1 equivalents) to the solution.

-

Addition of Thiophosgene: Add a solution of thiophosgene (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by slowly adding water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-phenoxyphenyl isothiocyanate.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive literature on analogous ITCs, phenoxyphenyl isothiocyanates are expected to exhibit significant anticancer activity through multiple mechanisms.

Induction of Apoptosis

A hallmark of many ITCs is their ability to induce apoptosis, or programmed cell death, in cancer cells.[6][7] This is a critical mechanism for eliminating malignant cells. The pro-apoptotic effects of ITCs are often mediated through:

-

Activation of Caspases: ITCs have been shown to activate key executioner caspases, such as caspase-3, -8, and -9, which are central to the apoptotic cascade.[3]

-

Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring cell death.

-

Generation of Reactive Oxygen Species (ROS): ITCs can induce oxidative stress within cancer cells, leading to cellular damage and triggering apoptosis.

Cell Cycle Arrest

ITCs can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly the G2/M phase.[3] This prevents cancer cells from dividing and growing. This is often achieved by modulating the levels and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of Key Signaling Pathways

Phenoxyphenyl isothiocyanates are predicted to interact with several critical signaling pathways that are often dysregulated in cancer.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response.[2][5] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Many ITCs are potent inducers of the Nrf2 pathway.[2][5] They react with cysteine residues on Keap1, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and promotes the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, a process that is closely linked to cancer development and progression.[5] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. ITCs have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory and anti-cancer effects.[5] This inhibition can occur through various mechanisms, including preventing the degradation of the NF-κB inhibitor, IκBα.

Quantitative Data: A Comparative Overview

While specific IC50 values for phenoxyphenyl isothiocyanates are not available, the following table summarizes the cytotoxic activity of other well-studied ITCs against various cancer cell lines to provide a benchmark for their potential potency. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

| Isothiocyanate | Cancer Cell Line | Cancer Type | IC50 (µM) |

| Phenethyl Isothiocyanate (PEITC) | PC-3 | Prostate Cancer | ~10-15 |

| A549 | Lung Cancer | ~5-10 | |

| HCT116 | Colon Cancer | ~10-20 | |

| Benzyl Isothiocyanate (BITC) | MCF-7 | Breast Cancer | ~15-25 |

| HeLa | Cervical Cancer | ~5-15 | |

| Sulforaphane (SFN) | LNCaP | Prostate Cancer | ~15-30 |

| HT-29 | Colon Cancer | ~20-40 |

Note: IC50 values can vary significantly depending on the specific experimental conditions, including cell line, exposure time, and assay method.

Experimental Protocols for Biological Evaluation

The following is a generalized protocol for assessing the in vitro anticancer activity of a novel compound like a phenoxyphenyl isothiocyanate.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., A549, PC-3, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

-

96-well plates

-

Phenoxyphenyl isothiocyanate stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the phenoxyphenyl isothiocyanate in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the wealth of data on structurally similar isothiocyanates strongly suggests that phenoxyphenyl isothiocyanates hold significant promise as a novel class of anticancer agents. Their predicted ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways like Nrf2 and NF-κB makes them attractive candidates for further investigation.

Future research should focus on the synthesis and biological evaluation of a library of phenoxyphenyl isothiocyanate derivatives to establish structure-activity relationships. In-depth studies are required to confirm their mechanisms of action and to identify specific molecular targets. Furthermore, preclinical studies in animal models will be necessary to assess their in vivo efficacy and safety profiles, paving the way for potential clinical development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 5. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenethyl Isothiocyanate Enhances the Cytotoxic Effects of PARP Inhibitors in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenethyl Isothiocyanate Enhances the Cytotoxic Effects of PARP Inhibitors in High-Grade Serous Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Isothiocyanato-4-phenoxybenzene: A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isothiocyanato-4-phenoxybenzene, also known as 4-phenoxyphenyl isothiocyanate, is an aromatic organic compound featuring a reactive isothiocyanate group. Isothiocyanates as a class are the subject of extensive research due to their well-documented biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a plausible synthesis protocol, and an exploration of its potential biological activities and mechanisms of action based on the current understanding of related isothiocyanate compounds. Due to a lack of specific experimental data for this particular molecule, this guide draws upon the broader knowledge of the isothiocyanate class to infer its potential therapeutic applications and guide future research.

Chemical and Physical Properties

This compound is a molecule with the chemical formula C13H9NOS.[1] It is also referred to as 4-isothiocyanato-diphenyl ether or benzene, 1-isothiocyanato-4-phenoxy-.[1] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-Phenoxyphenyl isothiocyanate, 4-Isothiocyanato-diphenyl ether | PubChem[1] |

| CAS Number | 3529-87-1 | PubChem[1] |

| Molecular Formula | C13H9NOS | PubChem[1] |

| Molecular Weight | 227.28 g/mol | PubChem[1] |

| Appearance | (Predicted) White to off-white crystalline solid | Inferred from similar compounds |

| Solubility | (Predicted) Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | Inferred from general isothiocyanate properties |

Synthesis of this compound

Proposed Synthetic Protocol

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.

Reaction Scheme:

Materials:

-

4-phenoxyaniline

-

Carbon disulfide (CS2)

-

Triethylamine (TEA) or another suitable base

-

Tosyl chloride or another desulfurylating agent

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-phenoxyaniline (1 equivalent) in dichloromethane.

-

Add triethylamine (2-3 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.5-2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

-

Formation of the Isothiocyanate:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise.

-

Let the reaction stir at room temperature for another 1-2 hours, or until the dithiocarbamate is consumed (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization:

The final product should be characterized by spectroscopic methods to confirm its identity and purity. While specific spectral data for this compound is not available, the expected spectral features would include:

-

¹H NMR: Signals corresponding to the aromatic protons of the two phenyl rings.

-

¹³C NMR: A characteristic signal for the isothiocyanate carbon (-N=C=S) typically in the range of 125-140 ppm, along with signals for the aromatic carbons.

-

IR Spectroscopy: A strong and characteristic absorption band for the isothiocyanate group (-N=C=S) around 2000-2200 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 227.28 g/mol .

Potential Biological Activities and Mechanisms of Action

Due to the lack of specific biological data for this compound, this section will discuss the well-established biological activities and mechanisms of action of the broader class of isothiocyanates. It is hypothesized that this compound may exhibit similar properties.

Anticancer Activity

Isothiocyanates are widely recognized for their potential as cancer chemopreventive and therapeutic agents. Their anticancer effects are multifaceted and involve several key mechanisms:

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M or G1/S phases. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of Angiogenesis: Isothiocyanates have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.

-

Modulation of Signaling Pathways: Isothiocyanates can influence critical signaling pathways that are often dysregulated in cancer, including the NF-κB, PI3K/Akt, and MAPK pathways.

A simplified representation of a common signaling pathway affected by isothiocyanates is the Nrf2 pathway, which is involved in the cellular antioxidant response.

Caption: Isothiocyanate-mediated activation of the Nrf2 signaling pathway.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Isothiocyanates have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the pro-inflammatory NF-κB signaling pathway.

-

Inhibition of NF-κB: Isothiocyanates can prevent the activation of NF-κB, a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory IκBα protein.

Caption: Inhibition of the NF-κB inflammatory pathway by isothiocyanates.

Antioxidant Activity

Isothiocyanates can exert antioxidant effects through both direct and indirect mechanisms:

-

Direct Radical Scavenging: Some isothiocyanates can directly scavenge free radicals, although this is generally considered a minor contribution to their overall antioxidant capacity.

-

Indirect Antioxidant Effects: The primary antioxidant mechanism of isothiocyanates is through the activation of the Nrf2 pathway (as depicted in the diagram above), leading to the increased expression of a battery of antioxidant and detoxification enzymes.

Future Directions and Conclusion

This compound represents a promising yet understudied molecule within the broader class of biologically active isothiocyanates. The presence of the phenoxybenzene moiety may influence its lipophilicity and cellular uptake, potentially leading to unique pharmacological properties compared to other well-studied isothiocyanates.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthesis protocol and complete spectroscopic characterization of this compound.

-

In Vitro Biological Evaluation: A systematic evaluation of its cytotoxic, anti-inflammatory, and antioxidant activities in relevant cell-based assays. This should include the determination of quantitative metrics such as IC50 values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Following promising in vitro results, evaluation of its efficacy and safety in preclinical animal models of relevant diseases.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 1-Isothiocyanato-4-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isothiocyanato-4-phenoxybenzene is an organic compound featuring a reactive isothiocyanate (-N=C=S) group. This functional group allows for covalent modification of proteins, making it a valuable tool in bioconjugation, diagnostics, and drug development. The isothiocyanate moiety readily reacts with nucleophilic residues on proteins, primarily the primary amines of lysine residues and the N-terminus, to form stable thiourea bonds.[1][2][3][4] This covalent linkage is crucial for applications requiring stable attachment of a modifying group to a protein. This document provides detailed protocols and application notes for the use of this compound in protein labeling.

Chemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C13H9NOS | [5] |

| Molecular Weight | 227.28 g/mol | [5] |

| Appearance | (Not specified in search results) | |

| Melting Point | 66-68°C | [] |

| Boiling Point | 441°C at 760 mmHg | [] |

| Density | 1.21 g/cm³ | [] |

Reaction Mechanism and Specificity

The isothiocyanate group of this compound is an electrophile that reacts with nucleophilic groups on proteins. The primary targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[2][4] The reaction forms a stable thiourea linkage. While isothiocyanates can also react with thiol groups of cysteine residues to form dithiocarbamate adducts, the reaction with amines is favored at alkaline pH (typically pH 9-11).[1][3] The stability of the resulting thiourea bond is generally considered high, although some studies suggest potential instability in certain in vivo contexts.[7]

Figure 1: Reaction of this compound with a primary amine on a protein.

Experimental Protocols

The following protocols provide a general framework for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Protocol 1: General Protein Labeling

Materials:

-

Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., phosphate-buffered saline, PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO) or other suitable organic solvent

-

Labeling buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that can compete with the labeling reaction.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. The concentration should be determined based on the desired molar excess for the labeling reaction.

-

-

Labeling Reaction:

-

Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the isothiocyanate is a common starting point.[8]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of approximately 100 mM to consume any unreacted isothiocyanate.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL), which is the average number of modifier molecules conjugated to each protein molecule. This can be achieved using techniques such as mass spectrometry or UV-Vis spectroscopy if the modifier has a distinct absorbance profile.

-

Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[8]

-

Protocol 2: Determination of Degree of Labeling (DOL) by Mass Spectrometry

Materials:

-

Labeled protein from Protocol 1

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

-

Sample Preparation:

-

Prepare the labeled protein sample according to the mass spectrometer's requirements. This may involve buffer exchange and dilution.

-

-

Mass Spectrometry Analysis:

-

Acquire the mass spectrum of the unlabeled (native) protein and the labeled protein.

-

-

DOL Calculation:

-

Calculate the mass difference between the labeled and unlabeled protein.

-

Divide the mass difference by the molecular weight of this compound (227.28 g/mol ) to determine the average number of attached molecules (DOL).

-

Experimental Workflow

Figure 2: General workflow for protein labeling with this compound.

Applications in Research and Drug Development

The ability to covalently modify proteins with this compound opens up a range of applications:

-

Attachment of Payloads: The phenoxybenzene group can serve as a linker for attaching other molecules of interest, such as drugs, imaging agents, or other functional moieties, to a target protein.

-

Biophysical Studies: Introduction of the phenoxybenzene group can alter the physicochemical properties of a protein, allowing for studies on protein folding, stability, and interactions.

-

Development of Bioconjugates: This reagent can be used in the development of antibody-drug conjugates (ADCs) or other protein-based therapeutics where stable linkage of a small molecule is required.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | - Insufficient molar excess of the isothiocyanate. | - Increase the molar ratio of isothiocyanate to protein. |

| - Protein is not stable at the labeling pH. | - Perform the labeling reaction at a lower temperature (e.g., 4°C). Optimize buffer conditions. | |

| - Presence of competing primary amines in the buffer. | - Ensure the use of an amine-free buffer for the protein solution. | |

| Protein Precipitation | - High concentration of organic solvent from the isothiocyanate stock solution. | - Minimize the volume of the organic solvent added. Add the reagent slowly with gentle mixing. |

| - Protein instability under the reaction conditions. | - Optimize buffer composition, pH, and temperature. |

Conclusion

This compound is a versatile reagent for the covalent modification of proteins. The protocols and information provided herein offer a comprehensive guide for its application in protein labeling. By understanding the underlying chemistry and optimizing the reaction conditions, researchers can effectively utilize this compound for a variety of applications in life sciences and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C13H9NOS | CID 145694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Bioconjugation Using 1-Isothiocyanato-4-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isothiocyanato-4-phenoxybenzene is an aromatic isothiocyanate that serves as a valuable reagent in bioconjugation. Its utility lies in the electrophilic nature of the isothiocyanate group (-N=C=S), which readily reacts with nucleophilic residues on biomolecules to form stable covalent bonds. This reactivity allows for the precise modification of proteins, peptides, and other biomolecules, enabling a wide range of applications in drug development, diagnostics, and fundamental biological research.

The primary targets for isothiocyanates on proteins are the primary amino groups found at the N-terminus and on the side chain of lysine residues, as well as the thiol group on the side chain of cysteine residues. The selectivity of the reaction can be effectively controlled by adjusting the pH of the reaction buffer. This document provides detailed protocols and technical data to guide researchers in successfully utilizing this compound for their bioconjugation needs.

Principle of Reaction

The isothiocyanate group of this compound reacts with primary amines (e.g., lysine) under slightly alkaline conditions to form a stable thiourea linkage. Under neutral to slightly acidic conditions, the reaction with thiols (e.g., cysteine) is favored, resulting in the formation of a dithiocarbamate linkage. The pH of the reaction medium is a critical parameter that dictates the selectivity of the conjugation.[1][2]

Applications

Bioconjugates prepared using this compound can be employed in a variety of applications, including:

-

Drug Delivery: Attachment of therapeutic agents to targeting moieties such as antibodies or peptides.

-

Immunoassays: Labeling of antibodies and antigens for detection and quantification.

-

Fluorescence Microscopy: Conjugation of fluorescent dyes to proteins for cellular imaging.

-

Protein-Protein Interaction Studies: Modification of proteins to introduce probes for studying binding events.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to bioconjugation reactions with aryl isothiocyanates. The data for phenyl isothiocyanate is presented as a close structural analog to this compound.

Table 1: pH-Dependent Reactivity of Phenyl Isothiocyanate with a Model Thiol (Glutathione) [1]

| pH | Reaction Time (h) | Conversion (%) |

| 6.5 | 1 | ~10 |

| 7.4 | 1 | ~25 |

| 8.0 | 1 | ~40 |

| 9.5 | 1 | >95 |

Table 2: Selectivity of Phenyl Isothiocyanate for Cysteine vs. Lysine [1]

| pH | Target Residue | Reactivity |

| 6.5 | Cysteine | Low |

| 8.0 | Cysteine | Moderate |

| 9.5 | Lysine | High |

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound (Lysine Targeting)

This protocol is optimized for the conjugation of this compound to primary amines (lysine residues and the N-terminus) on a target protein.

Materials:

-

Target protein

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., PD-10)

-

Spectrophotometer

Procedure:

-

Protein Preparation: Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Reaction Setup: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with continuous gentle mixing. Protect the reaction from light if the phenoxybenzene moiety is intended for photosensitive applications.

-

Quenching: Add the Quenching Buffer to a final concentration of 100 mM to quench any unreacted isothiocyanate. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the conjugate at the appropriate wavelength for the phenoxybenzene group if it has a distinct absorbance, or by using mass spectrometry.

Protocol 2: Cysteine-Specific Labeling of Proteins with this compound

This protocol is designed for the selective conjugation of this compound to cysteine residues.

Materials:

-

Target protein containing free cysteine residues

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 100 mM phosphate buffer, pH 7.0

-

Desalting column (e.g., PD-10)

-

Spectrophotometer

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free cysteine residues using a reducing agent like TCEP, followed by removal of the reducing agent. Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Reaction Setup: Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution with gentle mixing.

-

Incubation: Incubate the reaction for 4 hours at room temperature.

-

Purification: Purify the conjugate from excess reagent using a desalting column equilibrated with a suitable storage buffer.

-

Characterization: Characterize the conjugate to confirm the degree of labeling and site of modification, for example, by mass spectrometry.

Visualizations

Caption: Workflow for bioconjugation with this compound.

Caption: pH control of reaction selectivity for isothiocyanates.

References

Application Notes and Protocols for Covalent Modification of Proteins with 1-Isothiocyanato-4-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isothiocyanato-4-phenoxybenzene is an aromatic isothiocyanate that can be utilized for the covalent modification of proteins. The isothiocyanate group (-N=C=S) is a reactive electrophile that readily forms stable covalent bonds with nucleophilic residues on proteins.[1][2] This reagent is particularly useful for introducing a phenoxybenzene moiety, which can alter the physicochemical properties of the target protein, such as hydrophobicity, and can be used for various applications including protein labeling, cross-linking, and the modulation of protein function. The reactivity of the isothiocyanate group is primarily directed towards the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins, forming a stable thiourea linkage.[3][4] Reactions can also occur with the thiol group of cysteine residues to form a dithiocarbamate linkage.[5] The reaction is highly pH-dependent, with amine modifications favored at alkaline pH (typically 8.5-9.5).[2][6]

Applications

The covalent modification of proteins with this compound can be employed in a variety of research and drug development contexts:

-

Protein Labeling and Tracking: The phenoxybenzene group can serve as a hydrophobic tag for tracking proteins in non-aqueous environments or for altering their interactions with cell membranes.

-

Structural and Functional Studies: Modification of specific amino acid residues can help in identifying key residues involved in protein-protein interactions, substrate binding, or catalytic activity. The bulky phenoxybenzene group can act as a steric probe.

-

Modulation of Protein Activity: Covalent attachment of this compound can allosterically or directly modulate the biological activity of a protein, which is a strategy employed in drug discovery. Isothiocyanates, in general, are known to modulate various signaling pathways.[7]

-

Development of Bioconjugates: This reagent can be used to link proteins to other molecules or surfaces that have an affinity for the phenoxybenzene group, facilitating the development of novel bioconjugates and biomaterials.

-

Mass Spectrometry-Based Proteomics: Isothiocyanate-based labeling can be used for the relative quantification of proteins in complex mixtures.[8]

Quantitative Data Summary

The following table summarizes representative quantitative data for the covalent modification of proteins with aromatic isothiocyanates, which can be used as a guideline for experiments with this compound. It is important to note that optimal conditions should be determined empirically for each specific protein.

| Parameter | Value | Notes |

| Molecular Weight | 227.28 g/mol | |

| Reactive Group | Isothiocyanate (-N=C=S) | |

| Target Residues | Primary Amines (Lysine, N-terminus), Thiols (Cysteine) | Amine reaction is favored at alkaline pH. |

| Optimal Reaction pH | 8.5 - 9.5 (for amine modification) | Lower pH can favor thiol modification.[5] |

| Recommended Molar Excess | 10- to 50-fold (Reagent:Protein) | The optimal ratio depends on the number of accessible reactive sites on the protein and the desired degree of labeling. |

| Reaction Time | 1 - 4 hours at Room Temperature | Longer incubation times (overnight) at 4°C can also be effective. |

| Solvent for Stock Solution | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Prepare fresh immediately before use. |

| Bond Type | Thiourea (with amines), Dithiocarbamate (with thiols) | The thiourea bond is highly stable.[4] |

Experimental Protocols

Protocol 1: Covalent Modification of a Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest (2-10 mg/mL in an amine-free buffer)

-

This compound

-

Amine-free buffer (e.g., 50 mM sodium bicarbonate buffer, pH 8.5-9.0; or PBS, pH 7.4, noting that reactivity will be slower)

-

Anhydrous DMF or DMSO

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

-

Spectrophotometer

-

Mass spectrometer (for analysis)

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the chosen amine-free buffer to a final concentration of 2-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the isothiocyanate. If necessary, dialyze the protein against a suitable buffer.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

-

Slowly add the calculated volume of the reagent to the protein solution while gently vortexing or stirring.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Modified Protein:

-